1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-14-9-7-13(8-10-14)12-21-18(24)16-5-3-11-23(16)19-22-15-4-1-2-6-17(15)25-19/h1-2,4,6-10,16H,3,5,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNMLDGDNVVNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via the reaction of a suitable amine with a dihalide, followed by cyclization.
Coupling Reactions: The final step involves the coupling of the benzoxazole and pyrrolidine intermediates with the 4-fluorobenzyl group. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Heterocycles: The target compound’s benzoxazole is distinct from the imidazo[1,2-a]pyridine in (larger π-system) and the pyrazole-thiazole in (sulfur-containing). Benzoxazole’s electron-deficient nature may favor interactions with nucleophilic residues in enzymes or receptors.
Substituent Effects: The 4-fluorophenyl group is common across the target compound and , suggesting a shared strategy to balance lipophilicity and metabolic stability. Bromine in increases steric bulk and molecular weight (427.29 vs. Trifluoromethyl groups in enhance electronegativity and metabolic resistance, albeit with increased molecular weight (527.4 g/mol).
Physicochemical Properties :
Biological Activity
1-(1,3-Benzoxazol-2-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of benzoxazole derivatives, which are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through the following mechanisms:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication. This inhibition leads to bacterial cell death, making it a candidate for antibiotic development.
- Anticancer Activity : Studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis and disrupting cellular signaling pathways associated with cell proliferation .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by modulating immune responses and reducing pro-inflammatory cytokine production .
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound based on various studies.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. It was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
- Cytotoxicity Assessment : In vitro assays conducted on HeLa and MCF-7 cell lines demonstrated that the compound significantly reduced cell viability at low micromolar concentrations, indicating strong anticancer properties .
- Inflammation Model : An experimental model using lipopolysaccharide (LPS)-induced inflammation in mice showed that administration of the compound led to a marked decrease in inflammatory markers, supporting its use in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 1-(1,3-benzoxazol-2-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide, and what analytical techniques validate its purity?
Methodological Answer: The synthesis typically involves multi-step reactions integrating heterocyclic precursors. Key steps include:
Pyrrolidine Core Formation : Cyclization of proline derivatives or reductive amination to construct the pyrrolidine ring.
Benzoxazole Coupling : Reaction of 2-aminophenol derivatives with carbonyl sources (e.g., triphosgene) under acidic conditions .
Amide Bond Formation : Use of coupling agents like HATU or EDC with DIPEA in anhydrous DCM to link the benzoxazole-pyrrolidine intermediate to the 4-fluorobenzylamine moiety .
Validation :
- Purity : Thin-layer chromatography (TLC) monitors reaction progress .
- Structural Confirmation : NMR (¹H/¹³C), HRMS, and IR spectroscopy for functional group analysis .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Methodological Answer:
- Antimicrobial Activity : Follow CLSI guidelines using microdilution assays (e.g., MIC determination against S. aureus or E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/NADH-coupled detection .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition studies be resolved, particularly when comparing in vitro and cellular assays?
Methodological Answer:
- Solubility Check : Use DLS or nephelometry to assess compound aggregation in cellular media .
- Off-Target Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding .
- Metabolite Interference : LC-MS/MS to detect cellular metabolites (e.g., glucuronidation) that may alter activity .
Q. What strategies optimize the yield of the final amide coupling step under scale-up conditions?
Methodological Answer:
- Reagent Selection : Replace EDC with T3P (propylphosphonic anhydride) for reduced racemization and improved solubility .
- Solvent Optimization : Use THF:DMF (3:1) to enhance reagent miscibility at elevated temperatures (60–80°C) .
- Workup Protocol : Sequential washes with NaHCO₃ (5%) and brine to remove unreacted amines and coupling byproducts .
Q. How can computational modeling predict the compound’s binding affinity to target proteins like kinases?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures from the PDB (e.g., EGFR kinase, PDB ID: 1M17) to map interactions with the benzoxazole and fluorophenyl groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex, focusing on hydrogen bonds between the carboxamide and catalytic lysine residues .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions from hydrophobic (pyrrolidine) and electrostatic (fluorophenyl) moieties .
Structural and Mechanistic Questions
Q. What crystallographic techniques elucidate the compound’s conformation and intermolecular interactions?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (methanol/water) and solve structures using SHELX. Analyze torsion angles (e.g., pyrrolidine ring puckering) and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-π stacking between benzoxazole and fluorophenyl groups) using CrystalExplorer .
Q. How does the fluorophenyl substituent influence the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Measurement : Shake-flask method with octanol/water to assess lipophilicity enhancement from the fluorine atom .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and track depletion via LC-MS. Fluorine reduces CYP450-mediated oxidation .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction; fluorophenyl may increase albumin affinity .
Comparative and Functional Analysis
Q. How does this compound compare to structurally similar benzoxazole derivatives in terms of potency and selectivity?
Methodological Answer:
- SAR Table :
| Compound | Key Structural Features | IC₅₀ (Kinase X) | Selectivity Ratio (Kinase X/Y) |
|---|---|---|---|
| Target Compound | Benzoxazole, fluorophenyl, pyrrolidine | 12 nM | 1:85 |
| N-Benzyl analog | Benzyl instead of fluorophenyl | 45 nM | 1:12 |
| Pyridine-substituted | Pyridine replaces benzoxazole | 210 nM | 1:3 |
- Selectivity Profiling : Use Eurofins’ panels to compare off-target effects .
Q. What in vivo models are suitable for evaluating its therapeutic potential in neurological disorders?
Methodological Answer:
- Neuroinflammation : LPS-induced murine model with cytokine profiling (IL-6, TNF-α) via ELISA .
- Blood-Brain Barrier Penetration : Measure brain/plasma ratio (Kp) after IV administration; fluorophenyl enhances passive diffusion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
